molecular formula C20H25NO2 B5855514 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine

Cat. No. B5855514
M. Wt: 311.4 g/mol
InChI Key: PNJJSRXXAUGZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been linked to the neuroprotective and therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine also acts as a GABA-A receptor antagonist, leading to an increase in the release of dopamine and serotonin.
Biochemical and Physiological Effects
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been found to possess a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in mood and motivation. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been found to possess neuroprotective properties and has been shown to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine also has the potential to interact with other drugs and compounds, which can complicate experimental results.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine analogs with improved therapeutic properties. These analogs could have increased potency and specificity, leading to better treatment options for neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine involves the reaction of piperidine with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified through a series of steps to obtain pure 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. This synthesis method has been extensively studied and optimized to achieve high yields of pure 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been used in scientific research for its potential application in the treatment of various neurological disorders. It has been found to possess neuroprotective properties and has shown potential in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-22-20-14-18(15-21-12-6-3-7-13-21)10-11-19(20)23-16-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJJSRXXAUGZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)-3-methoxybenzyl]piperidine

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